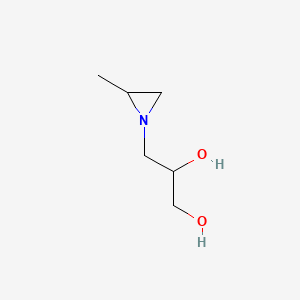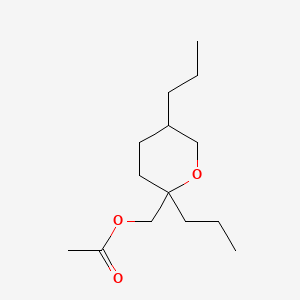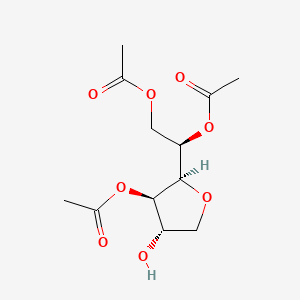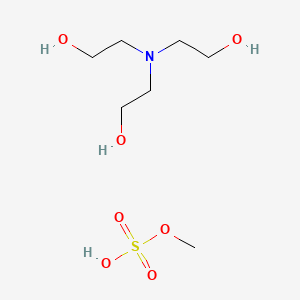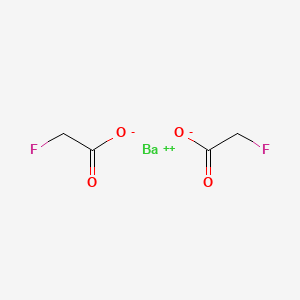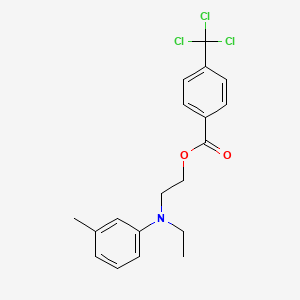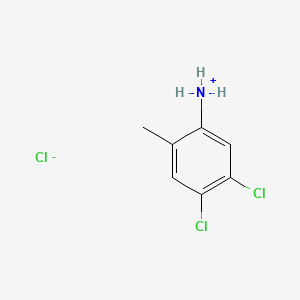
Tris(m-hydroxyphenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(m-hydroxyphenyl) phosphate is an organophosphorus compound with the chemical formula C18H15O7P. It is known for its flame-retardant properties and is used in various industrial applications. The compound consists of three m-hydroxyphenyl groups attached to a central phosphate group, making it a triaryl phosphate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(m-hydroxyphenyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with m-hydroxyphenol in the presence of a base. The reaction typically involves the following steps:
Reaction Setup: A mixture of phosphorus oxychloride and m-hydroxyphenol is prepared in an inert atmosphere.
Base Addition: A base such as pyridine or triethylamine is added to the mixture to facilitate the reaction.
Heating: The reaction mixture is heated to a specific temperature to promote the formation of this compound.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tris(m-hydroxyphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Alkylated or acylated this compound.
Scientific Research Applications
Tris(m-hydroxyphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant additive in polymers and resins.
Biology: Studied for its potential effects on biological systems and its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed in the production of flame-retardant materials, including textiles, plastics, and coatings.
Mechanism of Action
The mechanism by which tris(m-hydroxyphenyl) phosphate exerts its effects involves the interaction of its phosphate group with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its flame-retardant properties are attributed to the formation of a protective char layer that prevents the spread of flames.
Comparison with Similar Compounds
Similar Compounds
Tris(1,3-dichloro-2-propyl) phosphate: Another flame retardant with similar applications but different chemical structure.
Triphenyl phosphate: A widely used flame retardant with a simpler structure compared to tris(m-hydroxyphenyl) phosphate.
Tricresyl phosphate: Known for its use as a plasticizer and flame retardant.
Uniqueness
This compound is unique due to its specific structure, which provides distinct flame-retardant properties and potential biological effects. Its ability to form stable complexes with various molecules makes it a valuable compound in both industrial and research applications.
Properties
CAS No. |
94135-13-4 |
|---|---|
Molecular Formula |
C18H15O7P |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
tris(3-hydroxyphenyl) phosphate |
InChI |
InChI=1S/C18H15O7P/c19-13-4-1-7-16(10-13)23-26(22,24-17-8-2-5-14(20)11-17)25-18-9-3-6-15(21)12-18/h1-12,19-21H |
InChI Key |
GGYSSENSJNGXLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OP(=O)(OC2=CC=CC(=C2)O)OC3=CC=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


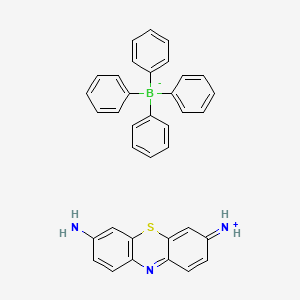
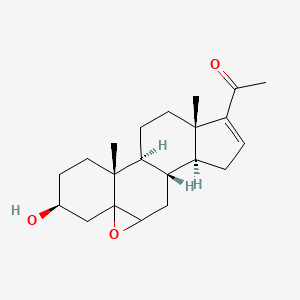
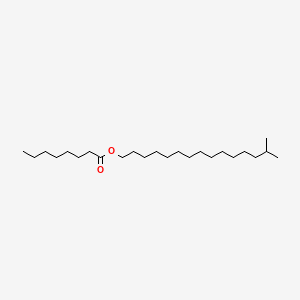
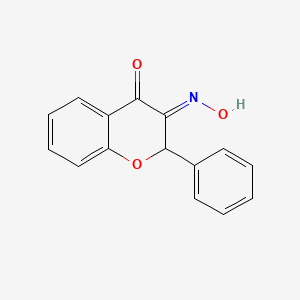
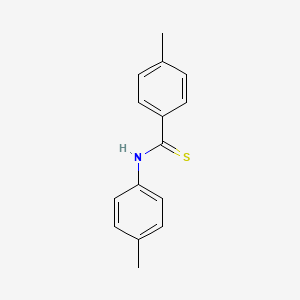
![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)
